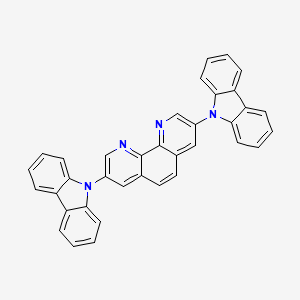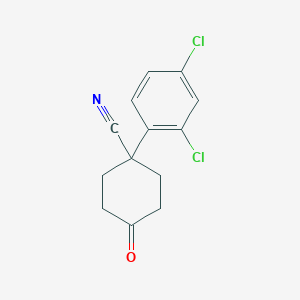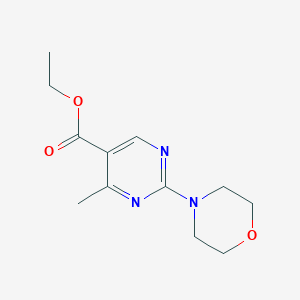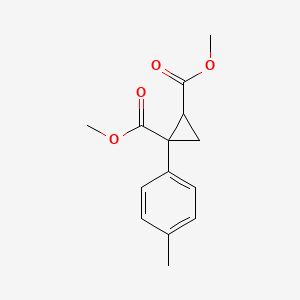
3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline
Übersicht
Beschreibung
Carbazole derivatives are a class of compounds that have been widely studied due to their interesting properties . They are often used in the field of organic light-emitting diodes (OLEDs) and other electronic devices .
Synthesis Analysis
The synthesis of similar compounds often involves the integration of a typical moiety with a conventional host . For example, a new AIEgen of TPP-mCP was designed and synthesized by integrating a typical AIE moiety of tetraphenylpyrazine (TPP) with a conventional host of 1,3-di(9H-carbazol-9-yl)benzene (mCP) .Molecular Structure Analysis
The molecular structure of these compounds often includes a central biphenyl with two carbazole units . The meta-linkage in these compounds limits conjugation to the central biphenyl, preventing excimer formation and thus resulting in a higher triplet energy .Chemical Reactions Analysis
The chemical reactions involving these compounds are often related to their use in electronic devices . For example, in the fabrication of OLEDs, these compounds can be used to form exciplexes with electron acceptors .Physical And Chemical Properties Analysis
These compounds exhibit better thermal and conformational stability, carrier capacity, and higher emission efficiency in the film state than other compounds . They also have a high triplet energy .Wissenschaftliche Forschungsanwendungen
Aggregation-Induced Phosphorescent Emission (AIPE) and Organic Vapor Sensing : A cationic iridium(III) complex with 3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline showed AIPE activity in the solid state, high photoluminescent quantum yield, good film-forming ability, and thermal stability. It has potential applications in light-emitting electrochemical cells and organic vapor sensing (Shan et al., 2012).
Photoluminescence Quantum Yields (PLQYs) Improvement : Another study reported that functionalizing cationic Ir(III) complexes with this compound led to a significant improvement in PLQYs. This is attributed to reduced intermolecular interactions, indicating potential for use in light-emitting electrochemical cells (Shan et al., 2012).
Electrochemical and Spectroscopic Characterization : Research on derivatives of this compound, including electrochemical properties, highlighted their potential in various applications due to unique electronic and structural features (Nycz et al., 2019).
Lead Ion Detection : A study used a this compound-based compound to modify glassy carbon electrodes, demonstrating high sensitivity and selectivity for detecting lead ions in water samples (Changyin et al., 2015).
Phosphorescent OLEDs : A novel molecule containing this compound was synthesized for use in organic light-emitting devices (OLEDs), showing a maximum luminance of 7000 cd/m^2 (Ge et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
The future directions in the research of these compounds could involve the design of more effective hosts by decorating conventional ones with AIE units . This could potentially promote the development of OLEDs . Another direction could be the development of small molecules for solution-processable OLEDs .
Eigenschaften
IUPAC Name |
3,8-di(carbazol-9-yl)-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22N4/c1-5-13-31-27(9-1)28-10-2-6-14-32(28)39(31)25-19-23-17-18-24-20-26(22-38-36(24)35(23)37-21-25)40-33-15-7-3-11-29(33)30-12-4-8-16-34(30)40/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAGMMCQENYLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CN=C5C(=C4)C=CC6=CC(=CN=C65)N7C8=CC=CC=C8C9=CC=CC=C97 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478539 | |
| Record name | 3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
796847-41-1 | |
| Record name | 3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1601589.png)











